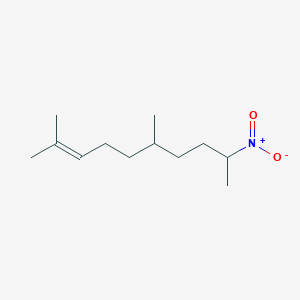
2-Decene, 2,6-dimethyl-9-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decene, 2,6-dimethyl-9-nitro- is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a nitro group attached to a decene backbone, which includes two methyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decene, 2,6-dimethyl-9-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 2,6-dimethyl-2-decene using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 2-Decene, 2,6-dimethyl-9-nitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decene, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the decene backbone can be hydrogenated to form a saturated compound.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen gas and a nickel catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Decene, 2,6-dimethyl-9-amine.
Reduction: 2-Decane, 2,6-dimethyl-9-nitro.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Decene, 2,6-dimethyl-9-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Decene, 2,6-dimethyl-9-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decene, 2,6-dimethyl-9-amine: Similar structure but with an amine group instead of a nitro group.
2-Decane, 2,6-dimethyl-9-nitro: Saturated version of the compound.
2-Decene, 2,6-dimethyl-9-thiol: Contains a thiol group instead of a nitro group.
Uniqueness
2-Decene, 2,6-dimethyl-9-nitro- is unique due to the presence of both a nitro group and a double bond in its structure
Eigenschaften
CAS-Nummer |
834898-00-9 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2,6-dimethyl-9-nitrodec-2-ene |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-5-7-11(3)8-9-12(4)13(14)15/h6,11-12H,5,7-9H2,1-4H3 |
InChI-Schlüssel |
PGVHPYNHAPMHHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCC(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


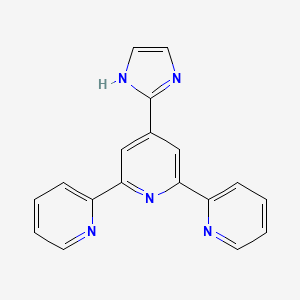

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

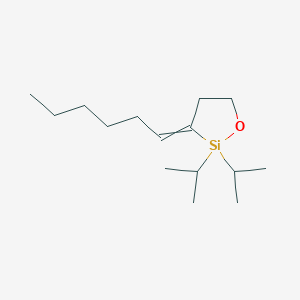
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
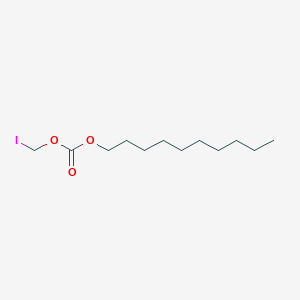
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)


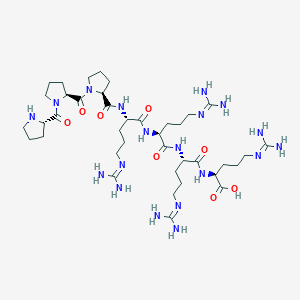
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
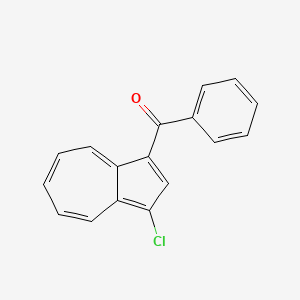
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
